molecular formula C12H19NO B13613098 1-(4-Methoxy-3-methylphenyl)-2-methylpropan-2-amine

1-(4-Methoxy-3-methylphenyl)-2-methylpropan-2-amine

Cat. No.: B13613098
M. Wt: 193.28 g/mol
InChI Key: AYNBQHHRJAYVJL-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylphenyl)-2-methylpropan-2-amine is an organic compound with a complex structure that includes a methoxy group, a methyl group, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-3-methylphenyl)-2-methylpropan-2-amine typically involves the alkylation of 4-methoxy-3-methylphenyl derivatives. One common method is the reaction of 4-methoxy-3-methylphenyl ketone with methylamine under reductive amination conditions. This process often uses reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the formation of the amine group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-3-methylphenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(4-Methoxy-3-methylphenyl)-2-methylpropan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-methylphenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The methoxy and methyl groups may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxy-3-methylphenyl)-1-propanone
  • 4-(4-Methoxy-3-methylphenyl)-4-oxobutenoic acid
  • 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

1-(4-Methoxy-3-methylphenyl)-2-methylpropan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups on the phenyl ring, along with the amine group, makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-(4-methoxy-3-methylphenyl)-2-methylpropan-2-amine

InChI

InChI=1S/C12H19NO/c1-9-7-10(8-12(2,3)13)5-6-11(9)14-4/h5-7H,8,13H2,1-4H3

InChI Key

AYNBQHHRJAYVJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(C)(C)N)OC

Origin of Product

United States

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